molecular formula C19H26N4O3 B2603538 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034537-22-7

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2603538
CAS No.: 2034537-22-7
M. Wt: 358.442
InChI Key: MWLBHVLXLAZVHV-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclocondensation of aminophenols with appropriate reagents.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.

    Coupling Reactions: The benzo[d]oxazole and piperidine rings are coupled using a suitable linker, often involving reductive amination or other coupling reactions.

    Introduction of the Tetrahydrofuran Ring: This step involves the reaction of the intermediate with tetrahydrofuran derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
  • 1-(Benzo[d]oxazol-2-yl)piperidin-4-one
  • (2-(1H-Benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-2,5-6,14-15H,3-4,7-13H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLBHVLXLAZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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